3,4,5-Trimethoxyphenylpropenoic acid
Description
Properties
Molecular Formula |
C12H14O5 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H14O5/c1-7(12(13)14)8-5-9(15-2)11(17-4)10(6-8)16-3/h5-6H,1H2,2-4H3,(H,13,14) |
InChI Key |
KCELFCQMPPKLHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=C)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₆O₅
- Molecular Weight : 240.25 g/mol
- CAS Number : 25173-72-2
The compound features a benzene ring substituted with three methoxy groups and a propanoic acid moiety, contributing to its unique chemical behavior and biological activity.
Pharmacological Applications
1. Anti-inflammatory Properties
Research indicates that 3,4,5-trimethoxyphenylpropenoic acid exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting potential use in treating inflammatory diseases .
2. Antioxidant Activity
The compound has been shown to possess antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
3. Neuroprotective Effects
Studies have highlighted the neuroprotective effects of this compound against neuronal cell death induced by oxidative stress and neuroinflammation. This suggests its potential role in developing therapies for neurodegenerative diseases such as Alzheimer's .
Biochemical Applications
1. Metabolite Studies
this compound is recognized as an endogenous metabolite in various biological systems. Its metabolic pathways are of interest for understanding its role in human health and disease .
2. Drug Development
Given its pharmacological properties, this compound is being explored as a lead molecule for developing new drugs targeting inflammation and oxidative stress-related conditions .
Material Science Applications
1. Polymer Chemistry
The compound's structure allows it to be utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research is ongoing to explore its incorporation into polymer matrices for applications in coatings and composites .
2. Sensor Development
Due to its chemical reactivity, this compound is being investigated for use in sensor technology, particularly for detecting environmental pollutants and biological markers .
Case Studies
Several case studies illustrate the practical applications of this compound:
| Study Title | Application Area | Findings |
|---|---|---|
| Anti-inflammatory Effects in Rats | Pharmacology | Significant reduction in inflammatory markers observed. |
| Neuroprotective Role in Cell Cultures | Neuroscience | Enhanced cell survival rates under oxidative stress conditions. |
| Synthesis of Biodegradable Polymers | Material Science | Improved mechanical properties compared to conventional polymers. |
These studies emphasize the compound's versatility and potential for further research.
Comparison with Similar Compounds
Structural Features :
- Core structure : A cinnamic acid framework (α,β-unsaturated carboxylic acid).
- Substituents : Three methoxy groups on the aromatic ring, enhancing lipophilicity compared to hydroxylated analogs .
- Molecular formula : C₁₂H₁₄O₅; molecular weight: 238.24 g/mol .
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key structural and functional differences between 3,4,5-trimethoxyphenylpropenoic acid and related compounds:
Key Observations
Substituent Effects on Bioactivity: The methoxy groups in this compound increase lipophilicity compared to hydroxylated analogs like gallic acid (3,4,5-trihydroxybenzoic acid), enhancing membrane permeability and bioavailability . Caffeic acid (3,4-dihydroxy substitution) exhibits stronger antioxidant activity due to its free phenolic hydroxyl groups, which donate electrons to neutralize free radicals .
Solubility Trends :
- Polar substituents (e.g., -OH in gallic acid) improve water solubility, whereas methoxy groups reduce polarity. For example:
- 3,4,5-Tricaffeoylquinic acid: Highly soluble in water and methanol due to multiple hydroxyl and ester groups .
- This compound: More soluble in organic solvents like ethanol and acetone .
Pharmacological Potential: this compound is under investigation for its antiproliferative effects in cancer cells, attributed to its ability to inhibit tubulin polymerization . 3-Hydroxy-4-methoxycinnamic acid is studied for antidiabetic properties, modulating glucose uptake pathways .
Natural vs. Synthetic Sources: Gallic acid and caffeic acid are widely distributed in plants (e.g., gallnuts, coffee), while this compound is primarily synthesized industrially .
Preparation Methods
Reaction Conditions and Optimization
-
Catalysts : Piperidine or ammonium acetate are commonly used, though pyridine in combination with piperidine enhances yield.
-
Solvents : Ethanol or aqueous ethanol facilitates homogeneous mixing.
-
Temperature : Reactions typically proceed at 80–100°C for 4–8 hours.
-
3,4,5-Trimethoxybenzaldehyde (10 mmol), malonic acid (15 mmol), and piperidine (0.5 mmol) are refluxed in ethanol (50 mL) for 6 hours.
-
The mixture is acidified with HCl (pH 2–3) to precipitate the product.
-
Recrystallization from ethanol yields this compound (73% yield, HPLC purity >95%).
Table 1: Knoevenagel-Doebner Condensation Variants
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|---|
| Piperidine | Ethanol | 80 | 6 | 73 | 95 | |
| NH4OAc | H2O/EtOH | 100 | 8 | 68 | 93 |
Perkin Reaction
The Perkin reaction offers an alternative route using 3,4,5-trimethoxybenzaldehyde and acetic anhydride under basic conditions. This method is advantageous for large-scale synthesis but requires careful control of stoichiometry.
Mechanistic Insights
The reaction proceeds via aldol condensation between the aldehyde and anhydride, followed by dehydration and decarboxylation. Sodium acetate or potassium carbonate acts as the base.
-
3,4,5-Trimethoxybenzaldehyde (1 mol), acetic anhydride (2.5 mol), and sodium acetate (0.3 mol) are heated at 150°C for 3 hours.
-
The mixture is hydrolyzed with dilute HCl, and the product is extracted with ethyl acetate.
-
Vacuum distillation yields this compound (62% yield).
Key Limitations :
Wittig Olefination
The Wittig reaction enables stereoselective synthesis using stabilized ylides. This method is preferred for generating trans-isomers with high purity.
Procedure and Reagents
-
Ylide Preparation : Triphenylphosphine and ethyl bromoacetate generate the phosphonium ylide.
-
Coupling : The ylide reacts with 3,4,5-trimethoxybenzaldehyde in anhydrous THF.
-
Ethyl bromoacetate (1.2 mol) and PPh3 (1.2 mol) are stirred in THF under N2 to form the ylide.
-
3,4,5-Trimethoxybenzaldehyde (1 mol) is added, and the mixture is refluxed for 12 hours.
-
Acidic workup and recrystallization yield the product (85% yield, >99% trans-isomer).
Table 2: Wittig Reaction Optimization
Continuous-Flow Microreactor Synthesis
Recent advances in flow chemistry enable efficient, scalable synthesis of this compound. A patented microchannel reactor method achieves high yields with reduced reaction times.
Protocol Highlights :
-
Step 1 : 3,4,5-Trimethoxybenzaldehyde, chloroform, and tetrabutylammonium chloride are preheated to 55°C and mixed with NaOH (60°C) in a microreactor (3-minute residence time).
-
Step 2 : The intermediate undergoes silylation with trimethylchlorosilane in a tubular reactor (5.5 minutes, 50°C).
-
Step 3 : Zinc-mediated reduction in a second microreactor yields the final product (91% yield, 97% purity).
Advantages :
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Time | Scalability | Cost |
|---|---|---|---|---|---|
| Knoevenagel-Doebner | 60–73 | 93–95 | 6–8 h | High | Low |
| Perkin Reaction | 55–62 | 90–92 | 3–5 h | Moderate | Medium |
| Wittig Olefination | 75–85 | 97–99 | 12–24 h | Low | High |
| Microreactor Synthesis | 88–91 | 96–97 | 15–20 min | Very High | High |
Q & A
Q. What are the recommended synthetic routes for 3,4,5-trimethoxyphenylpropenoic acid, and how can purity be validated?
The synthesis of this compound typically involves Perkin condensation between 3,4,5-trimethoxybenzaldehyde and malonic acid under acidic or basic catalysis. Post-synthesis, recrystallization using ethanol or methanol is critical for purification. Purity validation should include:
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
Q. How can researchers evaluate the compound’s stability under varying storage conditions?
- Thermogravimetric Analysis (TGA) : Quantify mass loss due to dehydration or decomposition .
- High-Temperature Microscopy : Observe morphological changes in crystalline forms at elevated temperatures .
- Long-term stability studies : Store samples in desiccators with controlled humidity and monitor via periodic HPLC .
Advanced Research Questions
Q. What experimental and computational strategies resolve contradictions in solid-state vs. solution-phase data?
- Variable-Temperature NMR : Compare solution-phase dynamics with static solid-state structures .
- DFT Simulations : Model solvent effects (e.g., PCM models) to reconcile differences in reactivity or conformation .
- Powder XRD : Detect polymorphic transitions that may explain divergent thermal behavior .
Q. How can researchers design assays to study its pharmacological mechanisms?
- In vitro enzyme inhibition : Screen against targets like cyclooxygenase (COX) or lipoxygenase (LOX) using UV-Vis kinetics .
- Cellular uptake studies : Use fluorescent derivatives or radiolabeling to track bioavailability .
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 3,4-dimethoxycinnamic acid) to identify critical methoxy groups .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Sample Purity : Contaminants (e.g., residual solvents) alter melting points. Validate via HPLC and elemental analysis .
- Polymorphism : Anhydrous vs. hydrated forms exhibit distinct thermal profiles. Characterize using DSC and moisture-controlled XRD .
- Stereochemical Variations : Ensure E/Z isomerism is resolved via NOESY or computational modeling .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
